molecular formula C5HCl4NS B7822655 2,3,5,6-tetrachloropyridine-4-thiol

2,3,5,6-tetrachloropyridine-4-thiol

Cat. No.: B7822655
M. Wt: 248.9 g/mol
InChI Key: LVUQDNJRAHUUSB-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloropyridine-4-thiol is a chlorinated heterocyclic compound with the molecular formula C5HCl4NS. It is a derivative of pyridine, where four chlorine atoms are substituted at the 2, 3, 5, and 6 positions, and a thiol group (-SH) is attached at the 4 position. This compound is known for its reactivity and is used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrachloropyridine-4-thiol typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with thiol reagents under controlled conditions. The reaction is usually carried out in an aprotic solvent, such as acetonitrile, with the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes. The starting material, pentachloropyridine, is subjected to nucleophilic substitution reactions with thiol-containing compounds. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloropyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrachloropyridine-4-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrachloropyridine-4-thiol involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive. The thiol group can participate in redox reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the nature of the nucleophile, reaction conditions, and solvent used .

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: A precursor in the synthesis of 2,3,5,6-tetrachloropyridine-4-thiol.

    2,3,5,6-Tetrachloropyridine: Lacks the thiol group but shares similar reactivity patterns.

    2,3,5,6-Tetrachloropyridine-4-sulfonyl fluoride: An oxidized derivative of this compound.

Uniqueness

This compound is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for the formation of sulfonyl derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetrachloropyridine-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl4NS/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUQDNJRAHUUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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